![molecular formula C8H14N4O B1288877 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide CAS No. 186190-79-4](/img/structure/B1288877.png)
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a compound with the molecular weight of 182.23 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, can be achieved through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported . Another method involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with solid N-bromosuccinimide in N,N-dimethylformamide (DMF) .Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide . The InChI code is 1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) .Chemical Reactions Analysis
5-Amino-pyrazoles, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical And Chemical Properties Analysis
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a powder at room temperature . It has a molecular weight of 182.23 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide serves as a versatile building block in the synthesis of diverse heterocyclic compounds. These compounds are crucial in drug design due to their biological activities. The molecule is used to construct poly-substituted and fused heterocyclic scaffolds, which are integral to many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create analogs with potential pharmacological properties. It’s particularly significant in the design of drugs with nitrogen-containing heterocycles, which are common motifs in many synthesized drugs .
Agricultural Chemistry
The pyrazole derivative is also applied in agricultural chemistry to develop compounds with herbicidal properties. Its versatility allows for the creation of targeted molecules that can control weed growth without affecting crops .
Development of Anti-inflammatory Agents
Research has shown that pyrazole derivatives can act as effective inhibitors for treating anti-inflammatory diseases. This compound, in particular, has been used to synthesize new derivatives that serve as phosphodiesterase 4 (PDE4) inhibitors .
Antimicrobial and Antifungal Applications
Due to its structural features, 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a candidate for developing antimicrobial and antifungal agents. Its derivatives have been explored for their potential to inhibit the growth of harmful microorganisms .
Anticancer Research
The compound’s derivatives are being studied for their anticancer properties. By modifying the pyrazole core, researchers aim to develop new molecules that can target and inhibit the growth of cancer cells .
Analgesic and Anticonvulsant Properties
Some derivatives of this compound exhibit analgesic and anticonvulsant effects, making them valuable in the treatment of pain and seizure disorders. The research in this area focuses on enhancing these properties for therapeutic use .
Antioxidant Activity
Antioxidant properties are another area of interest. Derivatives of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide are being investigated for their ability to protect cells from oxidative stress, which is a factor in many diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXVDCXWFVBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618740 | |
Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186190-79-4 | |
Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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